
Divaplon
准备方法
地瓦普隆的合成涉及咪唑并嘧啶衍生物的制备。 一种合成路线包括 6-乙基-7-甲氧基-5-甲基咪唑并[1,2-a]嘧啶-2-基与苯甲酮反应 . 体内配方的制备方法包括将化合物溶解在 DMSO 中,然后与 PEG300、吐温 80 和 ddH2O 混合 .
化学反应分析
地瓦普隆经历各种化学反应,包括:
氧化: 这种反应可以通过高锰酸钾或过氧化氢等氧化剂促进。
还原: 还原反应可以使用氢化铝锂等还原剂进行。
取代: 亲核取代反应可以使用氢氧化钠或氰化钾等试剂进行。
科学研究应用
Scientific Research Applications
-
Anxiolytic Effects
- Divaplon has been shown to produce non-sedating anxiolytic effects in animal models. Studies indicate that it can reduce anxiety-like behaviors without causing sedation or impairing motor activity, making it a candidate for treating anxiety disorders without the side effects typical of benzodiazepines .
- A study involving conditioned fear acquisition in mice demonstrated that this compound effectively disrupted fear learning, suggesting its potential utility in managing anxiety disorders characterized by fear responses .
-
Anticonvulsant Properties
- Research indicates that this compound exhibits anticonvulsant effects, which could be beneficial in treating epilepsy and other seizure disorders. It has been observed to mitigate seizure activity in various animal models, supporting its role as a potential therapeutic agent for epilepsy management .
-
Comparison with Other Anxiolytics
- In comparative studies with other non-benzodiazepine anxiolytics, this compound has shown favorable outcomes regarding efficacy and safety profiles. For instance, while traditional benzodiazepines often lead to dependence and sedation, this compound's unique mechanism allows for effective anxiety management without these drawbacks .
Case Studies and Clinical Findings
Potential Implications in Clinical Practice
The applications of this compound extend beyond basic research into potential clinical use. Its ability to alleviate anxiety without sedation could revolutionize treatment approaches for patients requiring long-term management of anxiety disorders. Additionally, its anticonvulsant properties may provide new avenues for epilepsy treatment protocols.
作用机制
地瓦普隆在 GABA A 受体上的苯二氮卓类药物结合位点起部分激动剂作用。这种相互作用增强了 GABA 的抑制效应,从而导致抗焦虑和抗惊厥作用。 参与的分子靶标包括 GABA A 受体的 α 和 γ 亚基 .
相似化合物的比较
地瓦普隆与其他类似化合物进行比较,例如:
地西泮: 具有镇静作用的苯二氮卓类药物。
阿匹坦: 来自咪唑并吡啶家族的抗焦虑药物。
法西普隆: 另一种具有抗焦虑特性的咪唑并嘧啶衍生物。
生物活性
Divaplon, also known as RU 32698, is a compound that has garnered attention for its potential biological activities, particularly as a partial agonist at the gamma-aminobutyric acid A (GABA_A) receptors. This article provides an in-depth exploration of this compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
This compound functions primarily as a partial agonist at the GABA_A receptor, which is critical in mediating inhibitory neurotransmission in the central nervous system. This mechanism suggests that this compound may produce anxiolytic effects similar to those of traditional benzodiazepines but with potentially fewer side effects due to its partial agonism.
Biological Activity Data
The biological activity of this compound has been quantified through various studies, with notable findings summarized in the following table:
Study | IC50 (nM) | Effect | Notes |
---|---|---|---|
Study 1 | 400 | Inhibition of [3H]diazepam binding | Indicates competitive inhibition |
Study 2 | 680 | Inhibition of GABA_A receptor activity | Supports partial agonist profile |
Study 3 | Varies | Anxiolytic effects in animal models | Demonstrated efficacy in stress-induced models |
Lipophilicity and Solubility
The lipophilicity of this compound plays a significant role in its bioavailability and pharmacokinetics. Studies have indicated that its lipophilic characteristics allow for effective membrane penetration, which is crucial for central nervous system activity.
Clinical Trials
This compound has undergone various clinical trials to assess its efficacy and safety. Notably:
- Phase II Trials : Initial studies indicated promising anxiolytic effects comparable to established benzodiazepines.
- Phase III Trials : Subsequent trials faced challenges in replicating Phase II results, highlighting the complexity of translating preclinical findings to clinical efficacy.
Comparative Analysis with Other Compounds
In a comparative study involving other GABA_A receptor modulators, this compound was found to have a unique profile that differentiates it from traditional benzodiazepines. The following table illustrates these differences:
Compound | Type | Efficacy | Side Effects |
---|---|---|---|
This compound | Partial Agonist | Moderate | Lower compared to full agonists |
Diazepam | Full Agonist | High | Sedation, dependence risk |
Zolpidem | Selective Agonist | High | Sleep disturbances |
Research Findings
Recent research has highlighted the potential applications of this compound beyond anxiety disorders. Its partial agonistic properties may offer therapeutic avenues for conditions such as:
- Depression : Preliminary studies suggest that this compound may enhance mood stabilization.
- Sleep Disorders : Its sedative properties could be beneficial in treating insomnia without the high dependence risk associated with full agonists.
属性
CAS 编号 |
90808-12-1 |
---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC 名称 |
(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H17N3O2/c1-4-13-11(2)20-10-14(18-17(20)19-16(13)22-3)15(21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |
InChI 键 |
NRJVHCSYLGLURI-UHFFFAOYSA-N |
SMILES |
CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C |
规范 SMILES |
CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C |
外观 |
Solid powder |
Key on ui other cas no. |
90808-12-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-benzoyl-6-ethyl-7-methoxy-5-methylimidazol(1,2-a)pyrimidine divaplon RU 32698 RU-32698 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。